Cas no 2164797-35-5 (3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid)

3-(2,2,2-Trifluoro-N-methylacetamido)benzoic acid is a fluorinated aromatic compound featuring a trifluoroacetamido substituent at the meta position relative to the carboxylic acid group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid functionality allows for further derivatization. Its rigid aromatic core contributes to precise molecular interactions in target binding. The compound is particularly useful in the development of protease inhibitors, receptor modulators, and other bioactive molecules requiring tailored electronic effects. High purity grades are available for research and industrial applications.
3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid structure
2164797-35-5 structure
商品名:3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
CAS番号:2164797-35-5
MF:C10H8F3NO3
メガワット:247.17063331604
CID:6278246
PubChem ID:165933595

3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid 化学的及び物理的性質

名前と識別子

    • 2164797-35-5
    • 3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
    • EN300-5273400
    • インチ: 1S/C10H8F3NO3/c1-14(9(17)10(11,12)13)7-4-2-3-6(5-7)8(15)16/h2-5H,1H3,(H,15,16)
    • InChIKey: SXBLSJYGPUBLCO-UHFFFAOYSA-N
    • ほほえんだ: FC(C(N(C)C1C=CC=C(C(=O)O)C=1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 247.04562760g/mol
  • どういたいしつりょう: 247.04562760g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 57.6Ų

3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5273400-0.1g
3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
2164797-35-5 95.0%
0.1g
$476.0 2025-03-15
Enamine
EN300-5273400-10.0g
3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
2164797-35-5 95.0%
10.0g
$2331.0 2025-03-15
Enamine
EN300-5273400-0.25g
3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
2164797-35-5 95.0%
0.25g
$498.0 2025-03-15
Enamine
EN300-5273400-2.5g
3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
2164797-35-5 95.0%
2.5g
$1063.0 2025-03-15
Enamine
EN300-5273400-5.0g
3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
2164797-35-5 95.0%
5.0g
$1572.0 2025-03-15
Enamine
EN300-5273400-0.5g
3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
2164797-35-5 95.0%
0.5g
$520.0 2025-03-15
Enamine
EN300-5273400-1.0g
3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
2164797-35-5 95.0%
1.0g
$541.0 2025-03-15
Enamine
EN300-5273400-0.05g
3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
2164797-35-5 95.0%
0.05g
$455.0 2025-03-15

3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid 関連文献

3-(2,2,2-trifluoro-N-methylacetamido)benzoic acidに関する追加情報

Introduction to 3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid (CAS No. 2164797-35-5)

3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid, identified by the chemical abstracts service number 2164797-35-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of a trifluoromethyl group and an N-methylacetamide substituent. The unique structural features of this molecule contribute to its potential biological activity and make it a subject of interest for further research and development.

The molecular structure of 3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid consists of a benzene ring substituted with a carboxylic acid group at one position and an N-methylacetamide moiety at another. The trifluoromethyl group (-CF₃) attached to the benzene ring enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. Additionally, the N-methylacetamide group introduces a polar functional group that can interact with biological targets, potentially influencing its pharmacological properties.

In recent years, there has been growing interest in benzoic acid derivatives due to their diverse biological activities. Studies have shown that these compounds exhibit properties such as anti-inflammatory, antimicrobial, and antioxidant effects. The presence of the trifluoromethyl group in 3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid is particularly noteworthy, as it can modulate enzyme activity and binding affinity. This structural feature has been exploited in the design of novel therapeutic agents targeting various diseases.

One of the most compelling aspects of 3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid is its potential application in drug discovery. Researchers have been exploring its derivatives as lead compounds for developing new medications. For instance, modifications to the trifluoromethyl group or the N-methylacetamide moiety can lead to compounds with enhanced efficacy or selectivity. Such structural manipulations are essential in optimizing drug candidates for clinical use.

The synthesis of 3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are often employed to introduce the desired functional groups. The efficiency and scalability of these synthetic routes are crucial for producing sufficient quantities of the compound for research purposes.

From a pharmacological perspective, 3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid has shown promise in preclinical studies. Its ability to interact with biological targets suggests that it could be developed into a therapeutic agent for conditions such as cancer, neurodegenerative diseases, and inflammatory disorders. Further investigation into its mechanism of action is warranted to fully understand its potential benefits.

The chemical properties of 3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid also make it a valuable tool in biochemical research. Its stability under various conditions allows it to be used as an intermediate in synthesizing more complex molecules. Additionally, its fluorescence properties can be exploited in imaging techniques used to study biological processes at the molecular level.

In conclusion,3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid (CAS No. 2164797-35-5) is a versatile compound with significant potential in pharmaceutical and biochemical applications. Its unique structural features and biological activities make it an attractive candidate for further research and development. As our understanding of drug design continues to evolve,3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid may play a crucial role in the discovery and development of novel therapeutic agents.

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